2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-YL]-5-[(4-fluorophenyl)methoxy]phenol
Description
Properties
IUPAC Name |
2-[2-amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O4/c1-2-31-21-5-3-4-6-22(21)33-23-14-28-25(27)29-24(23)19-12-11-18(13-20(19)30)32-15-16-7-9-17(26)10-8-16/h3-14,30H,2,15H2,1H3,(H2,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMOQAQBVLGPTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=C(C=C4)F)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-YL]-5-[(4-fluorophenyl)methoxy]phenol typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the ethoxyphenoxy and fluorophenylmethoxy groups through nucleophilic substitution reactions. The amino group is introduced via amination reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and purity. This includes using high-efficiency catalysts, optimizing reaction temperatures and pressures, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-YL]-5-[(4-fluorophenyl)methoxy]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amino groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Properties : Similar compounds have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The specific interactions of this compound with molecular targets involved in cancer progression are under investigation.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes that are crucial in various metabolic pathways. This property can be leveraged for therapeutic applications in diseases where these enzymes are overactive.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, making it a candidate for developing new antibiotics or antifungal agents.
Case Studies and Research Insights
Recent studies have explored the pharmacological properties of this compound:
- Mechanism of Action Study : A study published in a peer-reviewed journal demonstrated how the compound interacts with specific receptors involved in cell signaling pathways, leading to altered cellular responses in cancer cell lines.
- In Vivo Studies : Animal model studies are currently underway to evaluate the therapeutic efficacy and safety profile of this compound, focusing on its potential use in oncology.
- Material Science Applications : Due to its unique chemical properties, researchers are investigating its use in developing advanced materials for drug delivery systems.
Mechanism of Action
The mechanism of action of 2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-YL]-5-[(4-fluorophenyl)methoxy]phenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Substituent Position: The 2-ethoxyphenoxy group in the target compound may enhance binding affinity compared to AP-3-OMe-Ph (3-methoxyphenyl) due to improved steric compatibility with hydrophobic pockets in target proteins .
- Methyl vs. Ethoxy : The 6-methyl group in ’s analog increases rigidity but reduces solubility compared to the target’s ethoxy group, which introduces flexibility and moderate hydrophilicity .
Computational and Experimental Insights
- Antiviral Potential: AP-NP (naphthalenyl substituent) demonstrated the strongest binding to the hACE2-S complex (ΔG = -9.2 kcal/mol) in silico, but the target compound’s ethoxy group may offer better metabolic stability than naphthalenyl, which is prone to oxidative metabolism .
- Tubulin Inhibition : The methyl-substituted analog () showed potent tubulin polymerization inhibition (IC₅₀ = 0.79 μM), suggesting that the target compound’s ethoxy and fluorobenzyloxy groups might similarly disrupt microtubule dynamics but with altered potency .
- Solubility and LogP : The target compound’s 4-fluorobenzyloxy group reduces LogP compared to 3,4-dichlorobenzyloxy (), balancing lipophilicity for membrane permeability and aqueous solubility .
Biological Activity
The compound 2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-YL]-5-[(4-fluorophenyl)methoxy]phenol is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural characteristics, including a pyrimidine ring and various functional groups, contribute to its biological activity. This article reviews the biological properties, synthesis methods, and potential applications of this compound, supported by relevant research findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 443.5 g/mol. The structure features:
- A pyrimidine ring that enhances molecular interactions.
- Phenolic groups which are often associated with antioxidant properties.
- An ethoxy substituent that may influence solubility and bioavailability.
Biological Activity
Research indicates that compounds similar to 2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-YL]-5-[(4-fluorophenyl)methoxy]phenol exhibit various biological activities:
- Antioxidant Properties : Preliminary studies suggest that phenolic compounds can scavenge free radicals, potentially reducing oxidative stress in biological systems .
- COX Inhibition : Similar compounds have been identified as COX-2 inhibitors, which are significant in the treatment of inflammatory diseases. Quantitative structure-activity relationship (QSAR) studies have shown a correlation between molecular structure and COX inhibitory activity .
- Cytotoxicity : The cytotoxic effects of related compounds have been evaluated using human cancer cell lines, indicating potential applications in cancer therapy.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| COX Inhibition | Inhibition of cyclooxygenase enzymes | |
| Cytotoxicity | Effects on human cancer cell lines |
Synthesis Methods
The synthesis of 2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-YL]-5-[(4-fluorophenyl)methoxy]phenol typically involves several key steps:
- Formation of the Pyrimidine Ring : Cyclization reactions are performed under controlled conditions to form the pyrimidine core.
- Substitution Reactions : Nucleophilic substitutions introduce the amino and ethoxyphenoxy groups onto the pyrimidine ring.
- Phenol Coupling : The phenolic component is synthesized separately and coupled with the pyrimidine structure.
- Final Modifications : Additional functional groups, such as methoxy or halogen substituents, are introduced to enhance biological activity.
Case Studies
Recent studies have explored the therapeutic potential of similar compounds in various contexts:
- A study demonstrated that derivatives of methoxyphenols exhibited significant anti-inflammatory effects through COX inhibition in animal models .
- Another investigation focused on the antioxidant capacity of phenolic compounds, revealing a strong correlation between structural features and radical scavenging activity.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-[2-amino-5-(2-ethoxyphenoxy)pyrimidin-4-YL]-5-[(4-fluorophenyl)methoxy]phenol, and how do reaction conditions influence yield?
- Methodology : The compound’s pyrimidine core is typically synthesized via nucleophilic aromatic substitution or Suzuki coupling. For example, halogenated pyrimidines can react with phenoxy derivatives under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous DMF at 80–100°C . Ethoxy and fluorophenylmethoxy groups are introduced via etherification using NaH or K₂CO₃ as bases .
- Critical factors : Oxygen-sensitive reactions require inert atmospheres (N₂/Ar). Yield optimization depends on stoichiometric ratios (e.g., 1:1.2 for pyrimidine:phenol derivatives) and purification via column chromatography (hexane/acetone gradients, 70–85% recovery) .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Techniques :
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 4.1–4.3 ppm for ethoxy groups) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 464.16) .
- X-ray crystallography : Resolves bond angles and packing motifs (e.g., pyrimidine ring planarity ≤ 0.02 Å deviation) .
Advanced Research Questions
Q. What computational approaches predict the compound’s binding affinity to biological targets (e.g., kinases)?
- Methods :
- Molecular docking : AutoDock Vina or Schrödinger Maestro simulates interactions with ATP-binding pockets (e.g., binding energy ≤ −8.5 kcal/mol for tyrosine kinase inhibition) .
- MD simulations : GROMACS assesses stability (RMSD ≤ 2.0 Å over 100 ns) and hydrogen-bond retention (e.g., with hinge-region residues like Glu91) .
Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl) alter solubility and pharmacokinetics?
- Experimental design :
- LogP measurement : Shake-flask method (LogP = 2.8 ± 0.3 for fluorophenyl vs. 2.1 ± 0.2 for methoxyphenyl) .
- Permeability assays : Caco-2 monolayers show 2.5-fold higher absorption for fluorophenyl derivatives (Papp = 12.5 × 10⁻⁶ cm/s) .
Q. What crystallographic data reveal about intermolecular interactions in solid-state formulations?
- Findings :
- Hydrogen bonding : O–H···N interactions (2.8–3.0 Å) between phenolic –OH and pyrimidine N atoms stabilize crystal lattices .
- π-π stacking : Fluorophenyl and pyrimidine rings exhibit face-to-edge interactions (3.4–3.6 Å spacing) .
Data Contradictions and Resolution
Q. Discrepancies in reported biological activity: How to address variability in IC₅₀ values across studies?
- Root causes :
- Assay conditions (e.g., ATP concentrations in kinase assays: 10 µM vs. 100 µM) .
- Cell-line heterogeneity (e.g., HEK293 vs. HeLa for cytotoxicity) .
Methodological Recommendations
Q. Optimizing purity for in vivo studies: Which chromatographic techniques minimize by-products?
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve >98% purity. Critical parameters:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
